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Compound of Interest

Compound Name: N-Methyl-o-toluidine

Cat. No.: B147340 Get Quote

For Immediate Release

This guide offers a comprehensive comparison of the toxicological profiles of aniline and its

methylated derivatives, primarily toluidines and xylidines. It is intended for researchers,

scientists, and drug development professionals to provide objective data and methodologies for

risk assessment and the development of safer chemical alternatives.

Aniline and its methylated isomers are crucial intermediates in the manufacturing of dyes,

pharmaceuticals, and agricultural chemicals. However, their utility is often overshadowed by

significant health concerns, including acute toxicity, genotoxicity, and carcinogenicity. The

position and number of methyl groups on the aniline ring profoundly influence the toxicological

properties of these compounds. This guide summarizes key experimental data to facilitate a

comparative understanding of their structure-toxicity relationships.

Comparative Toxicological Data
The following tables provide a quantitative comparison of the toxicity of aniline and its

methylated derivatives.

Table 1: Acute Toxicity Data
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Compound CAS Number
LD50 (Oral, Rat)
(mg/kg)

LD50 (Dermal,
Rabbit) (mg/kg)

Aniline 62-53-3 250 - 442 820 - 1400[1]

o-Toluidine 95-53-4 670 - 900[1] 3250[1]

m-Toluidine 108-44-1 450 3250[1]

p-Toluidine 106-49-0 330 - 794[1][2] 890[1][2]

2,4-Xylidine 95-68-1 470 - 1259[3][4] No data available

2,6-Xylidine 87-62-7 840 - 2042[5] No data available

Table 2: Carcinogenicity and Genotoxicity Profile
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Compound IARC Classification
Primary Target
Organs for
Carcinogenicity

Genotoxicity
Profile

Aniline

Group 2A (Probably

carcinogenic to

humans)

Spleen (in rats)[1]

Mixed results; some

evidence for

clastogenic effects at

high doses.[1]

o-Toluidine

Group 1

(Carcinogenic to

humans)[6][7]

Urinary bladder.[6][8]

Genotoxic; induces

chromosomal

aberrations and sister

chromatid exchanges.

[9]

m-Toluidine Not classifiable Not established

Did not show

carcinogenic effects in

studies.[10]

p-Toluidine Not classifiable Not established Limited data available.

2,4-Xylidine Not classifiable Not established

Mutagenic in the

Ames test with

metabolic activation.

[11]

2,6-Xylidine

Group 2B (Possibly

carcinogenic to

humans)[5][12]

Nasal cavity,

subcutaneous tissue,

liver (in rats).[5][12]

Conflicting results in

bacterial mutation

assays; induces sister

chromatid exchange

and chromosomal

aberrations in

mammalian cells.[12]

2,4,5-Trimethylaniline
Evidence of

carcinogenicity

Liver, lung (in rats and

mice).[13]

Mutagenic in

Salmonella

typhimurium with

metabolic activation.

[13]
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Mechanisms of Toxicity
The toxicity of methylated anilines is closely linked to their metabolic activation, primarily by

cytochrome P450 enzymes in the liver.

Metabolic Activation of Toluidine and Xylidine
The metabolic pathways for toluidine and xylidine isomers involve several key steps that can

lead to the formation of reactive, toxic metabolites.
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Metabolic activation pathways of toluidine and xylidine isomers.

N-hydroxylation is a critical activation step for many aromatic amines, leading to the formation

of unstable N-hydroxy metabolites that can form DNA adducts, a key event in chemical

carcinogenesis.[6][14] For some isomers, such as 2,6-xylidine, metabolism to an aminophenol

followed by oxidation to a reactive quinone-imine is a proposed pathway for toxicity.[15][16]
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Aniline-Induced Oxidative Stress Signaling
Aniline and its derivatives are known to induce oxidative stress, which plays a central role in

their toxicity. The generation of reactive oxygen species (ROS) can damage cellular

macromolecules and activate stress-responsive signaling pathways, such as the NF-κB and

MAPK pathways, leading to inflammation, fibrosis, and tumorigenesis.[11][17][18]
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Aniline-induced oxidative stress signaling cascade.

Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to ensure

reproducibility and standardization of results.

Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Protocol:

Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach

overnight.

Compound Treatment: Expose the cells to various concentrations of the test compound for a

specified duration (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals by metabolically active cells.

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. The amount of formazan produced is proportional to the number of viable

cells.

Genotoxicity Assessment (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of

chemical compounds.

Protocol:
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Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for

histidine.

Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 mix), which contains liver enzymes to mimic mammalian metabolism.

Plate Incorporation Assay:

Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if

used) with molten top agar.

Pour the mixture onto minimal glucose agar plates.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Colony Counting: Count the number of revertant colonies. A significant, dose-dependent

increase in the number of colonies compared to the negative control indicates a mutagenic

effect.

DNA Damage Detection (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA

damage in individual cells.

Protocol:

Cell Preparation: Treat cells with the test compound, then embed them in a low-melting-point

agarose on a microscope slide.

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and

proteins, leaving behind the nucleoid containing the DNA.

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind

the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out

of the nucleoid, forming a "comet tail."

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets

using a fluorescence microscope.
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Quantification: The extent of DNA damage is quantified by measuring the length of the comet

tail and the percentage of DNA in the tail.

Experimental Workflow
A tiered approach is recommended for the toxicological evaluation of methylated aniline

compounds.
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Tiered experimental workflow for toxicological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147340#comparative-toxicity-of-methylated-aniline-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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